![molecular formula C13H21ClN2 B13471089 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring through an ethylamine linkage. This compound is often used in the synthesis of other complex molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.
Reduction: Secondary amines.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine
- N-Benzyl-2-(pyrrolidin-1-yl)ethanol
Uniqueness
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C13H21ClN2 |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H |
Clé InChI |
OFAAWORLYRBTGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


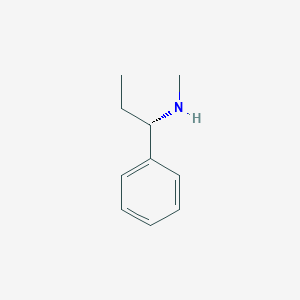


![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
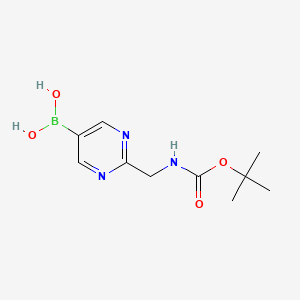
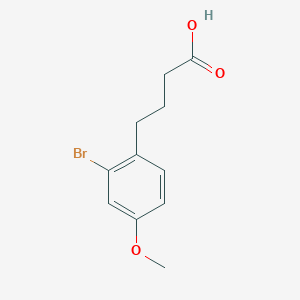
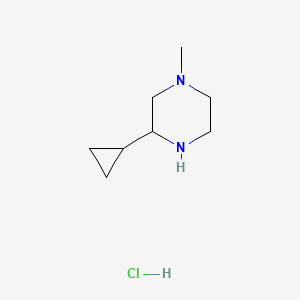
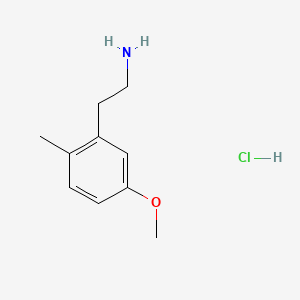

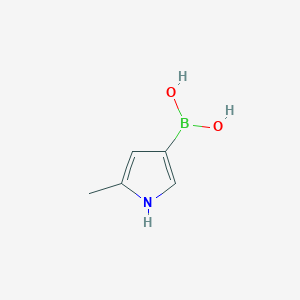
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
